1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt
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Overview
Description
1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt is a compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a piperidine ring, a methylsulfonyl group, and a trifluoroacetic acid salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt typically involves the reaction of 3-piperidinamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetic acid salt. The reaction conditions often include:
- Solvent: Dichloromethane or similar organic solvents
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced under specific conditions to form different amine derivatives.
Substitution: The trifluoroacetic acid salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoroacetic acid salt under mild conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and substituted piperidine compounds.
Scientific Research Applications
1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the methylsulfonyl group can participate in covalent bonding with active sites. The trifluoroacetic acid salt enhances the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Trifluoromethane Sulfonic Acid: Similar in having a trifluoromethyl group and sulfonic acid functionality.
Perfluoropropanoic Acid: Another perfluorinated carboxylic acid with similar environmental persistence.
Perfluoroethane Sulfonic Acid: Shares the sulfonic acid group and fluorinated carbon chain.
Uniqueness: 1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its piperidine ring structure differentiates it from other perfluorinated compounds, providing unique biological and chemical properties.
Biological Activity
1-(Methylsulfonyl)-3-piperidinamine trifluoroacetic acid salt is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name : this compound
- Molecular Formula : C₇H₁₄F₃N₃O₂S
- Molecular Weight : 239.27 g/mol
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in signaling pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens.
- Cytotoxic Effects : The compound has shown selective cytotoxicity towards certain cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxic | Selective toxicity in cancer cells | |
Enzyme Inhibition | Potential inhibition of kinases |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Cytotoxicity Assessment :
- In vitro assays on human cancer cell lines demonstrated that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability, with IC50 values varying between different cell lines.
-
Mechanistic Insights :
- Research focusing on the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic application in oncology.
Table 2: Case Study Results
Study Focus | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | E. coli | >50 | Growth inhibition |
Cytotoxicity | HeLa | 30 | Induction of apoptosis |
Cytotoxicity | MCF-7 | 45 | Caspase activation |
Properties
IUPAC Name |
1-methylsulfonylpiperidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.C2HF3O2/c1-11(9,10)8-4-2-3-6(7)5-8;3-2(4,5)1(6)7/h6H,2-5,7H2,1H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIKCKANJFHZRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858084 |
Source
|
Record name | Trifluoroacetic acid--1-(methanesulfonyl)piperidin-3-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262309-99-8 |
Source
|
Record name | Trifluoroacetic acid--1-(methanesulfonyl)piperidin-3-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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